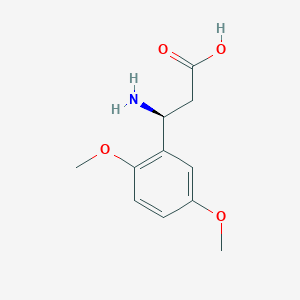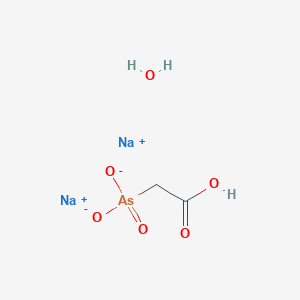
Disodium 2-hydrogen arsonatoacetate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-hydrogen arsonatoacetate hydrate is a chemical compound with the molecular formula C2H8AsNaO6. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-hydrogen arsonatoacetate hydrate typically involves the reaction of arsenic acid with sodium acetate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
H3AsO4+CH3COONa→C2H8AsNaO6
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and the product is typically crystallized from the reaction mixture and dried to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions
Disodium 2-hydrogen arsonatoacetate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of arsenic.
Reduction: It can be reduced to lower oxidation states of arsenic.
Substitution: The compound can undergo substitution reactions where the arsenic atom is replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction may produce arsenic trioxide .
Scientific Research Applications
Disodium 2-hydrogen arsonatoacetate hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is used in studies related to arsenic metabolism and toxicity.
Medicine: Research on its potential therapeutic applications, particularly in the treatment of certain diseases, is ongoing.
Industry: It is used in the production of other arsenic-containing compounds and materials.
Mechanism of Action
The mechanism of action of disodium 2-hydrogen arsonatoacetate hydrate involves its interaction with cellular components. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism. The molecular targets and pathways involved include arsenic-binding proteins and pathways related to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Disodium hydrogen phosphate: Similar in structure but contains phosphorus instead of arsenic.
Sodium arsenate: Contains arsenic but differs in its chemical structure and properties.
Uniqueness
Disodium 2-hydrogen arsonatoacetate hydrate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its hydrate form also provides distinct properties compared to its anhydrous counterparts .
Properties
Molecular Formula |
C2H5AsNa2O6 |
|---|---|
Molecular Weight |
245.96 g/mol |
IUPAC Name |
disodium;2-arsonatoacetic acid;hydrate |
InChI |
InChI=1S/C2H5AsO5.2Na.H2O/c4-2(5)1-3(6,7)8;;;/h1H2,(H,4,5)(H2,6,7,8);;;1H2/q;2*+1;/p-2 |
InChI Key |
RJTDUAJFVQDGBM-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)O)[As](=O)([O-])[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


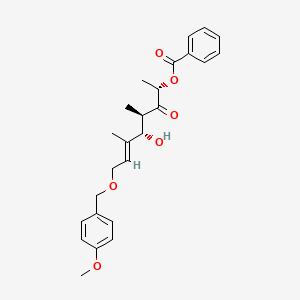

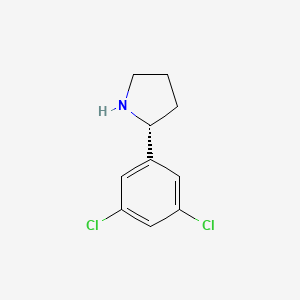


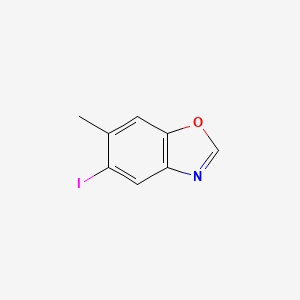
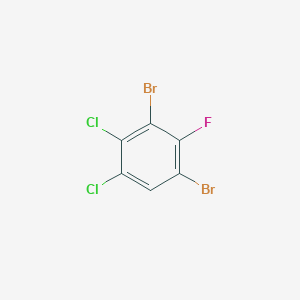
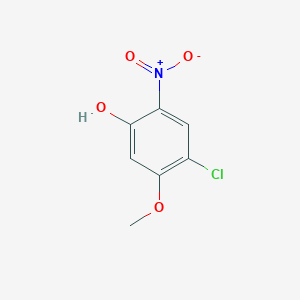
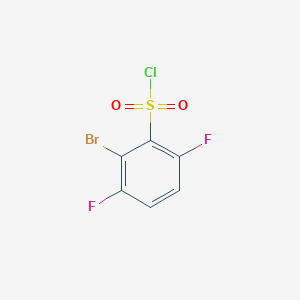
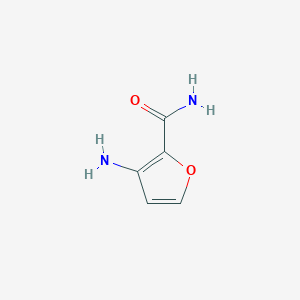
![3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)
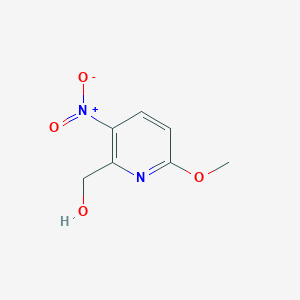
![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid](/img/structure/B12848239.png)
